molecular formula C18H21N3O4S B4648631 METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

Cat. No.: B4648631
M. Wt: 375.4 g/mol
InChI Key: MSEUNKSVXOARSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a thiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the piperazine derivative. The methoxyphenyl group is introduced via a nucleophilic substitution reaction, followed by the formation of the thiophene carboxylate through a cyclization reaction. The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and methoxyphenyl group are key functional groups that enable binding to these targets, leading to modulation of their activity. The thiophene carboxylate moiety may also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-({[4-(4-METHOXYPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE: shares similarities with other piperazine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene carboxylate moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-24-14-5-3-13(4-6-14)20-8-10-21(11-9-20)18(23)19-16-15(7-12-26-16)17(22)25-2/h3-7,12H,8-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEUNKSVXOARSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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